molecular formula C9H12OS2 B13895734 2-(1,3-Dithiolan-2-ylidene)cyclohexanone CAS No. 50590-74-4

2-(1,3-Dithiolan-2-ylidene)cyclohexanone

Cat. No.: B13895734
CAS No.: 50590-74-4
M. Wt: 200.3 g/mol
InChI Key: MISXBSXTXGFHJF-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-ylidene)cyclohexanone is an organic compound with the molecular formula C₉H₁₂OS₂. It is characterized by a cyclohexanone ring substituted with a 1,3-dithiolan-2-ylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-dithiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-ylidene)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

2-(1,3-Dithiolan-2-ylidene)cyclohexanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or pathways, depending on its chemical structure and the context of its use. The exact molecular targets and pathways involved can vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Dithiolan-2-ylidene)cyclohexanone include:

Uniqueness

This compound is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiolan-2-ylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biological Activity

The compound 2-(1,3-Dithiolan-2-ylidene)cyclohexanone is a member of the dithiolan family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclohexanone with dithiolate precursors. The resulting compound features a cyclohexane ring fused with a dithiolane moiety, which contributes to its unique properties. The molecular structure is characterized by a twist-boat conformation of the cyclohexane-1,3-dione ring and close intramolecular interactions between sulfur and oxygen atoms, indicating potential reactivity that may influence its biological activity .

Structural Data Table

PropertyValue
Molecular FormulaC₈H₈O₂S₂
ConformationTwist-boat
Dihedral Angle9.1°
Intramolecular S⋯O Contacts2.719 Å and 2.740 Å

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, research indicates that derivatives of dithiolan compounds show efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in murine P388 and L1210 leukemia cells, as well as human Molt 4/C8 T-lymphocytes. The observed cytotoxicity is attributed to the compound's ability to interfere with nucleic acid synthesis and protein biosynthesis .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of dithiolan derivatives, including this compound, revealed that these compounds exhibited selective toxicity towards leukemic cells compared to normal cells. The results indicated that these derivatives could be developed into potential anticancer agents due to their potent cytotoxic properties without significant toxicity in animal models .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various dithiolan derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity and found that this compound inhibited bacterial growth significantly more than standard antibiotics in certain assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication or RNA transcription processes.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, leading to leakage of cellular contents.
  • Alteration of Redox Potential : The presence of sulfur atoms may influence redox reactions within the cell, affecting cellular metabolism and signaling pathways .

Properties

CAS No.

50590-74-4

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one

InChI

InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2

InChI Key

MISXBSXTXGFHJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C2SCCS2)C1

Origin of Product

United States

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